molecular formula C20H18Cl2N4OS B6584296 N-[(4-chlorophenyl)methyl]-2-[(6-{[(2-chlorophenyl)methyl]amino}pyrimidin-4-yl)sulfanyl]acetamide CAS No. 1251699-02-1

N-[(4-chlorophenyl)methyl]-2-[(6-{[(2-chlorophenyl)methyl]amino}pyrimidin-4-yl)sulfanyl]acetamide

Cat. No.: B6584296
CAS No.: 1251699-02-1
M. Wt: 433.4 g/mol
InChI Key: FZSGNTAEAPUSQT-UHFFFAOYSA-N
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Description

N-[(4-chlorophenyl)methyl]-2-[(6-{[(2-chlorophenyl)methyl]amino}pyrimidin-4-yl)sulfanyl]acetamide is a synthetically designed small molecule that belongs to a class of pyrimidine-based acetamides of significant interest in medicinal chemistry and drug discovery research. Compounds within this structural class have demonstrated a range of promising biological activities in scientific studies. Diaminopyrimidine derivatives, which share a core structural motif with this compound, are known to be active inhibitors of enzymes like human dihydrofolate reductase (hDHFR) and have shown inhibitory potency against tyrosine kinase . Related structures have also been investigated for their antiviral potential , particularly against targets such as the Dengue Virus NS2B-NS3 protease , as well as for their anticancer activity as c-Fms kinase inhibitors and antimicrobial properties . The molecular structure incorporates a pyrimidine ring system connected via a sulfanyl-acetamide linker to a substituted benzyl group. In closely related crystal structures, molecules of this type often exhibit a folded conformation, which is stabilized by intramolecular hydrogen bonds . This compound is intended for use in non-clinical research applications only, including but not limited to biochemical assay development, enzyme inhibition studies, and as a building block for the synthesis of more complex molecules. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use in humans or animals. Researchers are encouraged to verify the specific properties and activity profiles of this compound within their own experimental systems.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-[6-[(2-chlorophenyl)methylamino]pyrimidin-4-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18Cl2N4OS/c21-16-7-5-14(6-8-16)10-24-19(27)12-28-20-9-18(25-13-26-20)23-11-15-3-1-2-4-17(15)22/h1-9,13H,10-12H2,(H,24,27)(H,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZSGNTAEAPUSQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC2=CC(=NC=N2)SCC(=O)NCC3=CC=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18Cl2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(4-chlorophenyl)methyl]-2-[(6-{[(2-chlorophenyl)methyl]amino}pyrimidin-4-yl)sulfanyl]acetamide is a synthetic compound with potential pharmacological applications. This article explores its biological activity, including antimicrobial, anticancer, and enzyme inhibitory effects, supported by relevant research findings and data tables.

Before delving into biological activity, it is essential to understand the chemical structure and properties of the compound. The molecular formula is C18H19Cl2N3SC_{18}H_{19}Cl_2N_3S, and it features a chlorinated phenyl group, a pyrimidine moiety, and a sulfanyl acetamide structure.

PropertyValue
Molecular Weight368.32 g/mol
Boiling PointPredicted 525.0 ± 45.0 °C
Density1.363 ± 0.06 g/cm³
SolubilitySlightly soluble in DMSO
pKa5.23 ± 0.50

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various bacterial strains. Studies indicate that compounds similar to this compound exhibit significant antibacterial activity.

  • Minimum Inhibitory Concentration (MIC) : Research shows that derivatives with similar structures have MIC values ranging from 0.220.22 to 0.25μg/mL0.25\,\mu g/mL against common pathogens such as Staphylococcus aureus and Escherichia coli .
  • Biofilm Inhibition : The compound's ability to inhibit biofilm formation has also been noted, which is crucial for preventing chronic infections.

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies:

  • Pro-apoptotic Effects : Similar compounds have shown the ability to induce apoptosis in cancer cell lines such as A549 (lung cancer) and HCT116 (colon cancer). The mechanisms include cell cycle arrest and the activation of apoptotic pathways .
  • Cytotoxicity : The cytotoxic effects were measured using flow cytometry, revealing that certain derivatives could induce late apoptosis or necrosis in cancer cells, with significant percentages observed in treated groups compared to controls .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been investigated:

  • Acetylcholinesterase Inhibition : Compounds with a similar structure have demonstrated inhibition of acetylcholinesterase (AChE), which is relevant for treating neurodegenerative diseases like Alzheimer's .
  • Urease Activity : The inhibition of urease suggests potential applications in treating urinary tract infections by disrupting urease-producing bacteria .

Case Studies

Several case studies highlight the biological activity of related compounds:

  • Case Study on Antibacterial Activity : A study focused on synthesized derivatives showed that compounds with sulfamoyl groups exhibited notable antibacterial action against Gram-positive and Gram-negative bacteria .
  • Anticancer Mechanism Investigation : Research into chlorpromazine analogs revealed that modifications to the chemical structure could enhance pro-apoptotic activity against various cancer cell lines, indicating a promising avenue for developing new anticancer therapeutics .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name/Structure Molecular Weight Key Substituents Structural Features Biological Activity Reference
N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide 337.80 4-Cl-C₆H₄, 4,6-diaminopyrimidine Dihedral angle: 42.25°; intramolecular N—H⋯N H-bond Not reported
N-(2-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide (ARARUI) 337.80 2-Cl-C₆H₄, 4,6-diaminopyrimidine Dihedral angle: 67.84°; intramolecular H-bond Not reported
N-(4-Methoxyphenyl)-2-[(2-aminophenyl)sulfanyl]acetamide 302.36 4-OCH₃-C₆H₄, 2-aminophenyl Folded conformation stabilized by N—H⋯O H-bond Antimicrobial screening
2-{[3-(4-Chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-N-(4-acetamidophenyl)acetamide 466.91 4-Cl-C₆H₃, triazolopyridazine Extended π-system; increased planarity Not reported
N-Substituted 5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl-2-sulfanyl acetamides (e.g., 6f, 6o) ~350–400 4-Cl-C₆H₄, oxadiazole Oxadiazole enhances electron-withdrawing effects Antimicrobial activity

Key Observations:

Chlorophenyl Positional Isomerism: The target compound’s 4- and 2-chlorophenyl groups contrast with analogues like ARARUI (2-Cl only) and N-(4-chlorophenyl) derivatives. Substitution at the 4-position increases steric bulk and may enhance lipophilicity compared to 2-Cl analogues . Dihedral angles between pyrimidine and phenyl rings vary significantly (42.25° vs.

Heterocyclic Core Modifications: Replacement of pyrimidine with oxadiazole () or triazolopyridazine () alters electronic properties. Thieno[3,2-d]pyrimidinone derivatives () introduce sulfur atoms and fused rings, enhancing rigidity and hydrogen-bonding capacity .

Methoxy or acetamido substituents (e.g., ) introduce polar groups that enhance water solubility and H-bond donor/acceptor capacity .

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for N-[(4-chlorophenyl)methyl]-2-[(6-{[(2-chlorophenyl)methyl]amino}pyrimidin-4-yl)sulfanyl]acetamide, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via multi-step reactions. Key steps include:

  • Step 1 : Formation of the pyrimidine core via cyclization of thiourea derivatives under reflux in ethanol or DMF.
  • Step 2 : Sulfur bridging using coupling agents like DCC (dicyclohexylcarbodiimide) to link the pyrimidine and acetamide moieties .
  • Step 3 : Functionalization with chlorophenylmethyl groups via nucleophilic substitution or amidation.
    • Optimization : Monitor reaction progress using TLC/HPLC. Adjust pH (6.5–7.5) and temperature (60–80°C) to enhance yield (typically 65–80%). Use solvents like DCM for improved solubility .

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to verify substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm, methylene groups at δ 3.5–4.0 ppm) .
  • X-ray Crystallography : Resolve crystal structures (e.g., monoclinic system with space group P21/cP2_1/c, unit cell parameters a=18.220a = 18.220 Å, b=8.118b = 8.118 Å) .
  • Mass Spectrometry : Confirm molecular weight (490.4 g/mol) via ESI-MS .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported bioactivity data for this compound?

  • Case Study : Discrepancies in IC50_{50} values (e.g., 5 µM vs. 20 µM in kinase inhibition assays) may arise from:

  • Experimental Variables : Differences in cell lines (HEK293 vs. HeLa) or assay conditions (ATP concentration, incubation time).
  • Solution : Standardize protocols (e.g., fixed ATP at 1 mM, 24-hr incubation) and validate via dose-response curves. Cross-reference with structural analogs (e.g., fluorophenyl derivatives) to identify substituent-dependent trends .

Q. How can structure-activity relationship (SAR) studies be designed to improve target specificity?

  • Approach :

  • Modify Substituents : Replace 4-chlorophenyl with 3,5-dimethylphenyl to assess steric effects.
  • Functional Group Swapping : Substitute the sulfanyl group with sulfonyl to evaluate electron-withdrawing impacts.
  • Data Analysis : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like EGFR or CDK2. Validate with SPR (surface plasmon resonance) for kinetic parameters (KDK_D) .

Q. What crystallographic insights explain the compound’s conformational stability?

  • Key Findings :

  • Intermolecular Interactions : Hydrogen bonds between pyrimidine N-H and acetamide carbonyl (distance: 2.89 Å) stabilize the folded conformation .
  • Torsional Angles : Dihedral angles between pyrimidine and chlorophenyl rings (42.25°–67.84°) influence packing efficiency and solubility .
    • Application : Use Mercury (CCDC) software to model crystal packing and predict polymorphic forms.

Methodological Recommendations

  • Synthetic Challenges : Optimize protecting groups (e.g., Boc for amines) to prevent side reactions during amidation .
  • Data Reproducibility : Share raw crystallographic data (CIF files) via repositories like Zenodo for peer validation .
  • Advanced Characterization : Employ synchrotron XRD for high-resolution structural analysis of low-crystallinity batches .

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